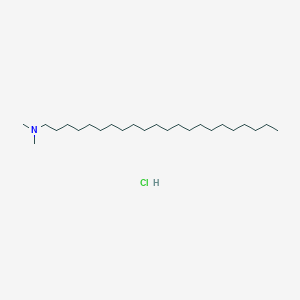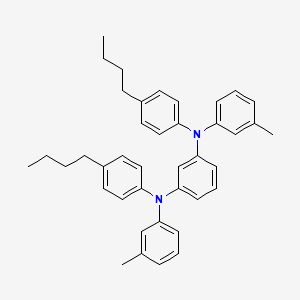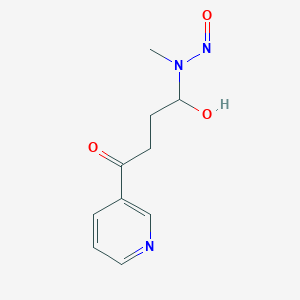
2-Ethylidene-4-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidene-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C6H10O2. It belongs to the class of dioxolanes, which are five-membered heterocyclic compounds containing two oxygen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylidene-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylidene-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and sodium methoxide (NaOCH3) are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Ethylidene-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Ethylidene-4-methyl-1,3-dioxolane exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of specific metabolites . The compound’s stability and reactivity under different pH conditions also play a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
2-Ethylidene-4-methyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity and stability.
2-Methyl-1,3-dioxolane: Another dioxolane derivative with a methyl group at the 2-position, exhibiting different physical and chemical characteristics.
2-Ethyl-1,3-dioxolane: Similar in structure but with an ethyl group instead of an ethylidene group, leading to variations in reactivity and applications.
Propiedades
Número CAS |
182550-87-4 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-ethylidene-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-3-6-7-4-5(2)8-6/h3,5H,4H2,1-2H3 |
Clave InChI |
DLVBGWQRCHNXFU-UHFFFAOYSA-N |
SMILES canónico |
CC=C1OCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


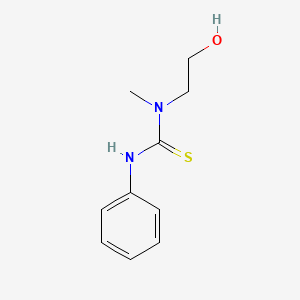

![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
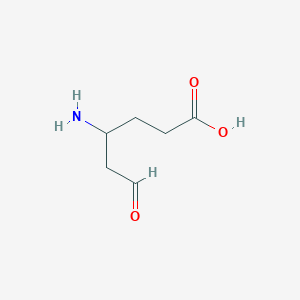

![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
